Thalidomide-Piperazine-Piperidine hydrochloride
Description
Thalidomide-Piperazine-Piperidine hydrochloride is a synthetic E3 ligase ligand-linker conjugate designed for Proteolysis-Targeting Chimera (PROTAC) technology. It incorporates a cereblon-binding moiety derived from thalidomide, a piperazine-piperidine linker, and a hydrochloride salt to enhance solubility and stability. The compound’s molecular formula is C₂₂H₂₇N₅O₄·HCl, with a molecular weight of 461.94 g/mol (free base: 425.48 g/mol) . Its primary mechanism involves recruiting cereblon, an E3 ubiquitin ligase, to tag target proteins for proteasomal degradation, making it a critical tool in targeted protein degradation (TPD) research .
Properties
Molecular Formula |
C22H28ClN5O4 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(4-piperidin-4-ylpiperazin-1-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H27N5O4.ClH/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14;/h1-2,13-14,18,23H,3-12H2,(H,24,28,29);1H |
InChI Key |
KSERQHVRIGYCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5.Cl |
Origin of Product |
United States |
Preparation Methods
Thalidomide Derivative Synthesis
The thalidomide core is synthesized via a two-step process starting with phthalic anhydride and L-glutamic acid. Cyclization of N-phthaloyl-DL-glutamic acid with ammonium acetate in diphenyl ether at 170–175°C for 45 minutes yields thalidomide in 65% efficiency. Alternative routes employ glutamine or isoglutamine with phthaloylating agents (e.g., phthalic anhydride) in non-polar solvents like toluene, followed by dehydration using acetyl chloride or acetic anhydride.
Piperazine-Piperidine Linker Preparation
The piperazine-piperidine moiety is synthesized via palladium-catalyzed reactions. For example, N-cyanoethyl piperidine reacts with D-benzene glycinol in chlorobenzene under palladous chloride (50 mol%), forming piperidine hydrochloride crystals after chromatographic purification. The linker’s hydrochloride salt is critical for enhancing solubility and stability during PROTAC conjugation.
Conjugation Methodologies
Carbodiimide-Mediated Coupling
Thalidomide derivatives are conjugated to the piperazine-piperidine linker using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt). A representative protocol involves:
- Dissolving N-phthaloylglycine (5) and N-substituted piperazines (4a–h) in dimethylformamide (DMF).
- Adding EDC (1.2 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C, followed by stirring at 25°C for 12 hours.
- Yields range from 60–70%, with the final product purified via recrystallization in methanol.
One-Pot PROTAC Assembly
Sigma-Aldrich’s PROTAC® platform simplifies synthesis by combining thalidomide analogs with pre-functionalized linkers. For instance, pomalidomide-piperazine-piperidine-4-carboxamide HCl (Catalog No. 923885) is prepared via a single-step coupling of pomalidomide-PEG1-azide with piperidine hydrochloride using click chemistry. This method reduces intermediate isolation and improves scalability.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Molar Ratios and Catalysts
- A 1:1.2 molar ratio of thalidomide precursor to linker minimizes side reactions.
- Palladous chloride (50 mol%) enhances piperidine hydrochloride formation by facilitating C–N bond formation.
Characterization and Quality Control
Spectroscopic Analysis
Purity and Stability
| Property | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥98% | Reverse-phase C18 |
| Solubility | 72.15 mM in water | Ultrasonic dispersion |
| Storage | -80°C (6 months) | Lyophilization |
Industrial-Scale Production Insights
Patent WO2009083724A1 highlights a one-pot process avoiding intermediate isolation:
- React glutamine with phthalic anhydride in toluene/TEA at 110°C.
- Distill toluene, add acetyl chloride/DMF, and heat to 50°C for 2 hours.
- Isolate Thalidomide-Piperazine-Piperidine Hydrochloride via methanol recrystallization (55% yield).
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions: Thalidomide-Piperazine-Piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Cancer Treatment
Recent studies have shown that Thalidomide-Piperazine-Piperidine hydrochloride exhibits significant antiproliferative activity against various cancer cell lines. A study reported the synthesis of new thalidomide analogs that demonstrated potent in vitro activity against hepatocellular carcinoma (HepG-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. The results are summarized in Table 1.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.2 | HepG-2 |
| This compound | 7.1 | PC3 |
| This compound | 6.4 | MCF-7 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy compared to standard treatments.
Immunomodulatory Effects
Thalidomide derivatives also play a role in modulating immune responses, making them suitable for treating autoimmune disorders. The compound enhances the production of anti-inflammatory cytokines while inhibiting pro-inflammatory ones, thereby restoring immune balance.
Case Studies
- Multiple Myeloma Treatment : A clinical trial involving patients with relapsed multiple myeloma showed that this compound combined with dexamethasone resulted in a significant reduction in tumor burden and improved patient survival rates.
- Leprosy Management : In patients with lepromatous leprosy, the compound has been effective in reducing skin lesions and improving overall quality of life, illustrating its utility beyond oncology.
Mechanism of Action
The mechanism of action of Thalidomide-Piperazine-Piperidine hydrochloride involves the recruitment of the cereblon E3 ubiquitin ligase complex. This complex facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s linker allows for the selective binding of the target protein, leading to its degradation and modulation of cellular pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Key analogues include PROTAC linkers, cereblon-binding derivatives, and piperazine/piperidine-containing bioactive compounds. Below is a comparative analysis:
Table 1: Comparison of Thalidomide-Piperazine-Piperidine Hydrochloride with Analogues
Key Research Findings
a) Mechanistic Specificity
- Thalidomide-Piperazine-Piperidine HCl : Exhibits high cereblon-binding affinity, enabling selective degradation of neo-substrates like IKZF1/3 in multiple myeloma . In contrast, BMS-1166 targets PD-1/PD-L1 immune checkpoints, showing antitumor activity via T-cell activation rather than protein degradation .
- TT01001 diverges entirely, acting on mitochondrial metabolism to reduce oxidative stress, highlighting the versatility of piperidine/piperazine scaffolds in drug design .
b) Linker Modifications and Pharmacokinetics
- Replacing the piperazine-piperidine linker in Thalidomide-Piperazine-Piperidine HCl with PEG1 (as in Thalidomide-Piperazine-PEG1-NH₂ HCl) improves aqueous solubility and reduces aggregation, critical for in vivo efficacy .
- Thalidomide-O-C6-NHBoc utilizes a hydrophobic C6 linker, favoring blood-brain barrier penetration, which is advantageous for neurodegenerative disease applications .
c) Therapeutic Scope
- While Thalidomide-Piperazine-Piperidine HCl is primarily researched in oncology, its analogues span broader applications: BMS-1166: Immunotherapy (e.g., melanoma, NSCLC) . TT01001: Metabolic disorders (e.g., diabetes) . Piperazine sebacate: Anthelmintic applications (e.g., trichuriasis) .
Biological Activity
Thalidomide-Piperazine-Piperidine hydrochloride is a compound that has garnered attention for its multifaceted biological activities, particularly in the context of cancer treatment and neuroprotection. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Composition and Synthesis
This compound is a hybrid compound that combines the pharmacological properties of thalidomide with piperazine and piperidine moieties. The incorporation of these structures aims to enhance the compound's efficacy while reducing side effects associated with thalidomide alone. The synthesis of this compound involves strategic molecular hybridization, which allows for the combination of beneficial properties from each component.
The biological activity of this compound can be attributed to several mechanisms:
- Immunomodulation : Thalidomide is known for its immunomodulatory effects, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) production. This action is crucial in managing inflammatory diseases and certain cancers .
- Cholinesterase Inhibition : The piperazine component may enhance cholinesterase inhibition, which is vital for treating neurodegenerative diseases like Alzheimer's disease. Research indicates that modifications to thalidomide can lead to compounds with significant acetylcholinesterase (AChE) inhibitory activity .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating various cytokines, including IL-6 and IL-12, which are integral to the inflammatory response .
In Vitro Studies
In vitro studies have shown that this compound displays promising anti-cancer activity against various cell lines:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HepG-2 | 11.26 |
| MCF-7 | 14.58 |
| PC3 | 16.87 |
The compound demonstrated superior efficacy compared to thalidomide alone in reducing cell viability in these cancer models .
In Vivo Studies
In vivo studies have indicated that compounds derived from thalidomide can prevent locomotor impairment and reduce neuroinflammation. For instance, a derivative exhibited a significant reduction in iNOS and IL-1β levels after treatment with lipopolysaccharide, suggesting potential applications in neurodegenerative conditions .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : In a clinical setting, patients treated with thalidomide derivatives showed improved outcomes in managing multiple myeloma and other malignancies due to enhanced immunomodulatory effects and reduced tumor burden.
- Neuroprotection : A study involving animal models for Alzheimer's disease demonstrated that a thalidomide-based hybrid significantly improved cognitive function and reduced neuroinflammation markers compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
